シクロペンタジエンベンゾキノン

説明

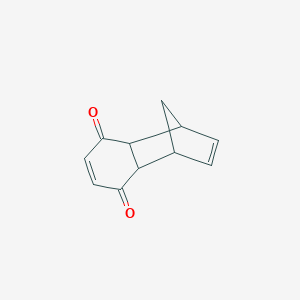

Cyclopentadienebenzoquinone is an organic compound that combines the structural features of cyclopentadiene and benzoquinone

科学的研究の応用

Cyclopentadienebenzoquinone has several scientific research applications:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

作用機序

Target of Action

It’s known that the compound can participate in diels-alder reactions , suggesting that it may interact with other compounds that can undergo such reactions.

Mode of Action

Cyclopentadienebenzoquinone can participate in Diels-Alder reactions, a type of organic chemical reaction that builds rings of atoms . This suggests that the compound may interact with its targets by forming covalent bonds, leading to the formation of cyclic structures.

Biochemical Pathways

The compound’s participation in diels-alder reactions suggests that it may be involved in the synthesis of polycyclic cage compounds .

Result of Action

Its participation in diels-alder reactions suggests that it may contribute to the formation of complex cyclic structures .

Action Environment

The action of Cyclopentadienebenzoquinone can be influenced by environmental factors. For instance, Diels-Alder reactions involving this compound have been found to be accelerated in dilute aqueous solution .

準備方法

Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone can be synthesized through Diels-Alder reactions between cyclopentadiene and benzoquinone. This reaction typically occurs in water, which is considered a desirable solvent for its cost-effectiveness, safety, and environmental benefits. The reaction is exothermic and can be carried out at room temperature, yielding high product percentages .

Industrial Production Methods: While specific industrial production methods for cyclopentadienebenzoquinone are not extensively documented, the Diels-Alder reaction remains a fundamental approach. The reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions: Cyclopentadienebenzoquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted cyclopentadienebenzoquinone derivatives.

類似化合物との比較

Cyclopentadienebenzoquinone can be compared with other similar compounds, such as:

Cyclopentadiene: While cyclopentadiene itself is highly reactive, its combination with benzoquinone enhances its stability and reactivity.

Benzoquinone: Benzoquinone is a well-known dienophile, and its combination with cyclopentadiene creates a compound with unique reactivity.

Polycyclic Cage Compounds: Cyclopentadienebenzoquinone serves as a precursor to these compounds, which have applications in high-energy materials and medicinal chemistry.

生物活性

Cyclopentadienebenzoquinone is a compound formed through the Diels-Alder reaction between cyclopentadiene and benzoquinone. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of cyclopentadienebenzoquinone, supported by research findings and case studies.

Chemical Structure and Properties

Cyclopentadienebenzoquinone is characterized by its tricyclic structure, which includes a cyclopentadiene moiety fused to a quinone. Its molecular formula is . The compound exhibits notable reactivity due to the presence of both diene and dienophile functionalities, allowing it to participate in various chemical reactions.

Antioxidant Properties

Research indicates that cyclopentadienebenzoquinone exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that cyclopentadienebenzoquinone can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Cytotoxic Effects

Cyclopentadienebenzoquinone has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound induces apoptosis in various cancer cells, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

Interaction with Biological Macromolecules

The compound's ability to interact with proteins and nucleic acids has been studied extensively. Cyclopentadienebenzoquinone forms adducts with biomolecules, affecting their structure and function. This interaction can disrupt normal cellular processes, contributing to its cytotoxicity .

Case Studies

- Cytotoxicity in Cancer Research : A case study involving the treatment of human breast cancer cells with cyclopentadienebenzoquinone revealed a dose-dependent increase in cell death. The study utilized flow cytometry to assess apoptosis markers, confirming that higher concentrations of the compound significantly enhanced apoptotic rates compared to controls .

- Antioxidant Activity Assessment : Another study evaluated the antioxidant capacity of cyclopentadienebenzoquinone using various assays, including DPPH and ABTS radical scavenging assays. Results indicated that the compound exhibited strong scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Toxicological Considerations

While cyclopentadienebenzoquinone shows promise in therapeutic applications, its potential toxicity must be considered. Studies have indicated that exposure to high concentrations can lead to adverse effects on human health, particularly through inhalation or ingestion pathways. The compound's formation as a byproduct in cigarette smoke raises concerns regarding its role as a toxicant .

Summary of Findings

特性

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRTGXTYFCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871833 | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-89-1, 51175-59-8 | |

| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC196244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadienebenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?

A: While the research primarily focuses on identifying and characterizing the formation of Cyclopentadienebenzoquinone through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.

Q2: What analytical techniques were crucial in identifying and characterizing Cyclopentadienebenzoquinone within the complex mixture of cigarette smoke?

A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of Cyclopentadienebenzoquinone. These techniques included:

- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for Cyclopentadienebenzoquinone [].

- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].

- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。